(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
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Overview
Description
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is an organic compound that features a cyclopentyl ring attached to an acetic acid moiety, with a 4-methylphenylamino group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the acetic acid moiety: This step often involves carboxylation reactions.
Attachment of the 4-methylphenylamino group: This can be done through amination reactions using 4-methylphenylamine.
Incorporation of the oxoethyl group: This step may involve oxidation reactions to introduce the oxo group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The 4-methylphenylamino group can participate in substitution reactions, where the methyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Biology : It may serve as a precursor for biologically active molecules, including potential pharmaceuticals. Medicine : Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors. Industry : The compound’s unique structure makes it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
(4-methoxyphenyl)amino derivatives: These compounds share a similar structure but with a methoxy group instead of a methyl group.
Cyclopentylacetic acid derivatives: Compounds with variations in the substituents on the cyclopentyl ring or the acetic acid moiety.
Uniqueness: (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-[2-(4-methylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)17-14(18)10-16(11-15(19)20)8-2-3-9-16/h4-7H,2-3,8-11H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZZPYKVQVHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669809 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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